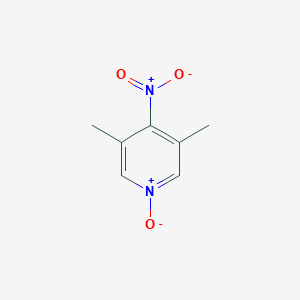

3,5-Dimethyl-4-nitropyridine 1-oxide

Beschreibung

Chemical Identity and Properties

3,5-Dimethyl-4-nitropyridine 1-oxide (CAS 14248-66-9) is a nitro-substituted pyridine derivative with the molecular formula C₇H₈N₂O₃ and a molar mass of 168.15 g/mol . Key physical properties include:

- Melting Point: 174–175°C

- Boiling Point: Estimated at 297.07°C (rough)

- Density: 1.3 g/cm³

- Solubility: Slightly soluble in DMSO and methanol .

Synthesis

The compound is synthesized via nitration of 3,5-dimethylpyridine N-oxide, yielding approximately 75% under optimized conditions . Alternative routes involve direct oxidation and nitration of 3,5-dimethylpyridine .

Hazards and Handling

Classified under GHS07 with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Storage recommendations vary by supplier: –20°C under inert atmosphere or room temperature .

Applications Primarily used as a reference standard or intermediate in pharmaceutical synthesis, notably as Esomeprazole Impurity 200 and Omeprazole Impurity 24 .

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-8(10)4-6(2)7(5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKVMXPKEDVNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=CC(=C1[N+](=O)[O-])C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162058 | |

| Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14248-66-9 | |

| Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14248-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-4-nitropyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The nitration proceeds via electrophilic aromatic substitution, where the nitro group (–NO₂) is introduced at the para position of the pyridine ring. Key steps include:

-

Mixing 3,5-dimethylpyridine-N-oxide with concentrated sulfuric acid (98%) to form a protonated intermediate.

-

Gradual addition of KNO₃ in sulfuric acid at controlled temperatures (0–60°C) to prevent premature decomposition.

-

Reaction at elevated temperatures (60–120°C) for 0.5–12 hours, monitored by HPLC to ensure completion.

Advantages Over Traditional Methods

-

Reduced Emissions : Eliminates NOₓ fumes, improving workplace safety and environmental compliance.

-

Higher Yields : Achieves 85–86% yield due to anhydrous conditions, minimizing side reactions.

-

Shorter Reaction Times : Completion in 0.5–2 hours at optimal temperatures (60–120°C).

Table 1: Comparative Analysis of Nitration Methods

| Parameter | Traditional (HNO₃) | KNO₃–H₂SO₄ Method |

|---|---|---|

| Reaction Time | 12–24 hours | 0.5–2 hours |

| Yield | 70–75% | 85–86% |

| Temperature Range | 20–30°C | 60–120°C |

| Environmental Impact | High (NOₓ emissions) | Low |

Industrial-Scale Production Strategies

Scaling the KNO₃–H₂SO₄ method requires modifications to ensure safety and consistency:

Continuous Flow Systems

Waste Minimization

-

Recycling Sulfuric Acid : Distillation recovers >90% of H₂SO₄, lowering raw material costs.

-

Byproduct Utilization : Nitrated side products are repurposed as precursors for other pharmaceuticals.

Table 2: Industrial-Scale Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10–50 g | 100–500 kg |

| Reaction Vessel | Glass Flask | Hastelloy Reactor |

| Cooling System | Ice Bath | Jacketed Chiller |

| Safety Measures | Fume Hood | Closed-Loop Ventilation |

Optimization Strategies for Yield and Purity

Temperature Modulation

Stoichiometric Ratios

Post-Reaction Processing

-

Precision pH Adjustment : Ammonia neutralization to pH 8–8.5 ensures optimal precipitation of the product.

-

Crystallization Techniques : Recrystallization from methanol–water mixtures enhances purity to >99% (HPLC).

Table 3: Impact of Reaction Variables on Yield

| Variable | Optimal Range | Yield Effect |

|---|---|---|

| Temperature | 110–120°C | +15–20% |

| KNO₃:Substrate Ratio | 1:1 | +10% |

| H₂SO₄:Substrate Ratio | 10:1 | +5% |

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Products include further oxidized derivatives of the compound.

Reduction: Major products include 3,5-dimethyl-4-aminopyridine 1-oxide.

Substitution: Products vary depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

3,5-Dimethyl-4-nitropyridine 1-oxide is primarily used as an intermediate in the synthesis of pharmaceutical compounds, particularly antiulcer agents. It plays a crucial role in the preparation of 2-[(2-pyridylmethyl)thio or -sulfinyl]benzimidazoles, which are known for their efficacy in treating gastric acid secretion disorders .

Biological Studies

This compound is utilized in biological research to explore enzyme inhibition mechanisms and interactions with various biomolecules. Its role as a precursor in the synthesis of biologically active compounds makes it valuable for studying cellular pathways and metabolic processes .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in the production of agrochemicals and other industrial chemicals. Its chemical properties allow it to be involved in the synthesis of complex organic molecules necessary for various industrial processes .

Case Study 1: Antiulcer Agents

Research has demonstrated that derivatives synthesized from this compound exhibit significant antiulcer activity. For instance, studies focusing on its derivatives have shown promising results in reducing gastric acid secretion in animal models, indicating potential therapeutic benefits for ulcer treatment .

Case Study 2: Enzyme Inhibition

A study highlighted the use of this compound in investigating enzyme inhibition. Specifically, it was found to interact with certain enzymes involved in metabolic pathways, providing insights into its potential as a lead compound for drug development targeting metabolic disorders .

Data Table: Comparison of Applications

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Pharmaceutical Chemistry | Synthesis of antiulcer agents | Effective treatment for gastric ulcers |

| Biological Studies | Enzyme inhibition studies | Insights into metabolic pathways |

| Industrial Chemistry | Production of agrochemicals | Development of complex organic molecules |

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-4-nitropyridine 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s pathways include enzyme inhibition and modulation of cellular processes .

Vergleich Mit ähnlichen Verbindungen

4-Nitropyridine N-oxide (CAS 1124-33-0)

- Molecular Formula : C₅H₄N₂O₃

- Molecular Weight : 140.1 g/mol .

- Physical Properties : Yellow-brown crystalline solid with a melting point of –24°C and boiling point of 202°C .

- Hazards : Higher acute toxicity (LD₅₀ = 107 mg/kg in rats ) and classified under UN2811 (Transport Class 6.1) .

- Applications : Used in laboratory research and industrial chemical synthesis .

| Property | 3,5-Dimethyl-4-nitropyridine 1-oxide | 4-Nitropyridine N-oxide |

|---|---|---|

| Molecular Weight (g/mol) | 168.15 | 140.1 |

| Melting Point (°C) | 174–175 | –24 |

| Acute Toxicity (LD₅₀, rat) | Not reported | 107 mg/kg |

| Storage Temperature | –20°C to room temperature | Not specified |

Ranitidine-N-oxide

- Structure : A complex nitroethenyl-substituted furan derivative with an N-oxide group .

- Role : A degradation impurity in ranitidine hydrochloride, highlighting its instability under oxidative conditions .

- Key Difference : Larger molecular framework with sulphanyl and furan groups, unlike the simpler methyl-nitro-pyridine structure of this compound.

Omeprazole Impurity 24

- Relation : Structurally analogous to this compound but tailored for omeprazole quality control .

- Commercial Relevance : Priced at $0.00–0.00/mg for analytical standards, reflecting its niche use in pharmaceutical testing .

Reactivity and Stability

- This compound : Exhibits moderate stability but may decompose under prolonged exposure to moisture or heat .

- 4-Nitropyridine N-oxide : Reacts vigorously with reducing agents and is hygroscopic, necessitating stringent handling .

Commercial and Regulatory Profiles

Research and Development Insights

- Synthetic Optimization : Higher yields (75%) for this compound compared to traditional pyridine N-oxide nitration methods, which often require harsher conditions .

- Toxicology : While this compound lacks acute toxicity data, its analogue 4-nitropyridine N-oxide shows significant oral toxicity, underscoring the impact of methyl substituents on safety profiles .

Biologische Aktivität

3,5-Dimethyl-4-nitropyridine 1-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C8H10N2O2 and a molecular weight of approximately 168.15 g/mol. It is characterized by a pyridine ring with two methyl groups at the 3 and 5 positions and a nitro group at the 4 position. The compound typically appears as a light yellow solid with a melting point of 174-175 °C and exhibits slight solubility in solvents such as dimethyl sulfoxide and methanol.

Biochemical Pathways

The biological activity of this compound is largely dependent on its role as an intermediate in the synthesis of various pharmaceutical agents, particularly antiulcer medications such as omeprazole and esomeprazole . The compound's nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, influencing cellular processes.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. It may act as an inhibitor in specific biochemical pathways, although detailed mechanisms remain under investigation. The nitro group is known to facilitate interactions with nucleophilic sites on proteins, potentially leading to enzyme inhibition or activation .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Nitro-containing compounds are recognized for their effectiveness against various microorganisms. Upon reduction, these compounds can produce toxic intermediates that bind to DNA, resulting in cellular damage and death . This mechanism is similar to that observed in other nitro derivatives used in clinical applications.

Anti-inflammatory Activity

Nitro compounds have shown promise as anti-inflammatory agents. The presence of the nitro group can enhance the pharmacokinetic properties of related molecules. For instance, certain derivatives have been noted to inhibit inflammatory mediators such as COX-2 and TNF-α . This suggests that this compound may also exhibit anti-inflammatory effects through similar pathways.

Vasodilatory Activity

The ability of nitro compounds to release nitric oxide (NO) has implications for cardiovascular health. Nitric oxide donors are known to induce vasodilation by increasing intracellular cGMP levels in vascular smooth muscle cells, leading to relaxation of blood vessels . This activity may be relevant for therapeutic strategies targeting conditions like hypertension or coronary artery disease.

Research Findings and Case Studies

Recent studies have highlighted the importance of structural modifications on the biological activity of nitro compounds. For example:

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Reduction leads to toxic intermediates binding DNA |

| Nitro fatty acids | Anti-inflammatory | React with proteins affecting signaling pathways |

| Nitrobenzamide derivatives | Multi-target inhibition | Inhibit iNOS and COX-2 through NO2 interactions |

These findings suggest that the nitro group not only serves as a pharmacophore but also plays a critical role in determining the overall bioactivity of related compounds.

Q & A

Basic: What spectroscopic methods are recommended for structural elucidation of 3,5-Dimethyl-4-nitropyridine 1-oxide, and what key spectral features should be observed?

Methodological Answer:

The structural confirmation of this compound (CAS 14248-66-9) requires a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .

- 1H NMR : Expect signals for the methyl groups (δ ~2.5 ppm, singlet for two equivalent CH₃ groups) and aromatic protons (δ ~8.0–8.5 ppm for pyridine ring protons). The nitro group and N-oxide moiety deshield adjacent protons .

- 13C NMR : Peaks for methyl carbons (~20–25 ppm), pyridine carbons (~120–150 ppm), and the nitro group carbon (~150 ppm) .

- IR : Strong absorption bands for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and N-O stretch (~1250–1300 cm⁻¹) .

High-Resolution Mass Spectrometry (HRMS) is critical for verifying molecular weight (theoretical: 168.15 g/mol; observed: 168.15 ± 0.01) .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

Safety measures are based on its classification as a laboratory chemical with potential hazards (e.g., irritant or reactive properties):

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing or reactions to avoid inhalation .

- Storage : Store in a cool, dry place away from reducing agents or strong acids. Stability data suggest no decomposition under inert atmospheres .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can chromatographic techniques be applied to assess the purity of this compound, and what are common impurities?

Methodological Answer:

High-Performance Liquid Chromatography (HPLC) is optimal for purity analysis.

- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm .

| Parameter | Value |

|---|---|

| Retention Time | ~6.2 min |

| Purity Threshold | >98% (area %) |

| Common Impurities | Unreacted 3,5-dimethylpyridine, nitration byproducts |

Advanced: What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

The electron-withdrawing nitro group and N-oxide moiety direct electrophilic attacks to specific positions:

- N-Oxide : Enhances aromatic ring polarization, making the 2- and 6-positions more reactive toward electrophiles like nitrating agents .

- Steric Effects : Methyl groups at 3- and 5-positions hinder substitution at adjacent positions, favoring regioselectivity.

Experimental studies on analogous pyridine N-oxides show that reactions with HNO₃/H₂SO₄ yield nitro derivatives at the para position to the N-oxide .

Advanced: How is this compound utilized as a synthetic intermediate in pharmaceutical development?

Methodological Answer:

This compound is a key precursor in synthesizing proton pump inhibitors (e.g., esomeprazole).

- Role : Serves as a nitro-substituted intermediate in the formation of sulfoxide moieties .

- Control in API Synthesis : Its presence as an impurity (e.g., in esomeprazole) is monitored via HPLC to ensure compliance with ICH guidelines (<0.1% w/w) .

Basic: What are the critical physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

Key properties include:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| Melting Point | Not reported; analogs: 136–138°C (e.g., 3-Methyl-4-nitropyridine N-oxide) | |

| Solubility | Moderate in DMSO, methanol |

Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

Discrepancies (e.g., unexpected NMR shifts) arise from solvent effects, impurities, or tautomerism. Mitigation strategies:

- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR) .

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to confirm connectivity .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.